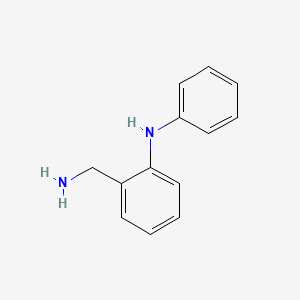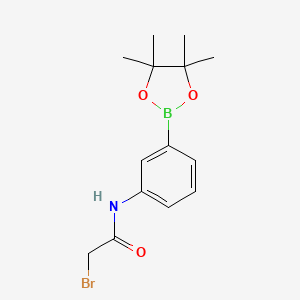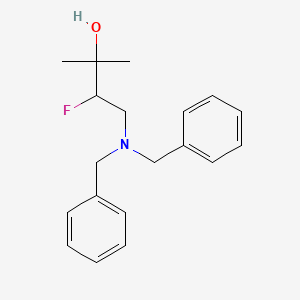
Cyclobutanecarboxylic anhydride
Übersicht
Beschreibung
Cyclobutanecarboxylic anhydride is a chemical compound derived from cyclobutanecarboxylic acid. It is characterized by the presence of a four-membered cyclobutane ring and the anhydride functional group, which is formed by the dehydration of two carboxylic acid groups.
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those related to cyclobutanecarboxylic anhydride, has been explored through various methods. For instance, the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids has been achieved, which are derivatives of cyclobutanecarboxylic acid, through enantiodivergent synthetic sequences . Additionally, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, another derivative, was accomplished by photoirradiation . Furthermore, solid-state [2 + 2] cycloaddition reactions have been utilized to create cyclobutane derivatives with controlled stereochemistry . These methods highlight the versatility and the potential for creating a variety of cyclobutane-based compounds, including anhydrides.
Molecular Structure Analysis
The molecular structure of cyclobutane has been extensively studied. Electron diffraction studies have revealed bond distances and angles within the cyclobutane molecule, indicating that the ring is nonplanar with a dihedral angle of about 20 degrees . The planarity of the cyclobutane ring in certain derivatives has also been analyzed, showing a slightly distorted square-planar arrangement . These structural insights are crucial for understanding the reactivity and physical properties of cyclobutanecarboxylic anhydride.
Chemical Reactions Analysis
Cyclobutane derivatives undergo various chemical reactions. For example, the [2 + 2]-photocycloaddition reactions of maleic anhydride have been used to access 1,2,3-trifunctionalized cyclobutanes . Additionally, the [2+2] photocycloaddition reaction has been employed for constructing the cyclobutane ring in the synthesis of 2-aminocyclobutane-1-carboxylic acids . These reactions are indicative of the types of chemical transformations that cyclobutanecarboxylic anhydride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the rigidity of the cyclobutane ring affects the physical properties of the molecules, as seen in the strong intramolecular hydrogen bonds and the cis-fused octane structural units in beta-peptides . The crystal structures of complexes with cyclobutanecarboxylic acid anions have been determined, providing insight into the coordination chemistry and hydrogen bonding of these compounds . The conformation of cyclobutanecarboxylic acid derivatives has also been studied, revealing puckered rings and the influence of substituents on bond lengths . These studies contribute to a comprehensive understanding of the properties of cyclobutanecarboxylic anhydride.
Wissenschaftliche Forschungsanwendungen
Photosensitive Polyimides
Cyclobutane tetracarboxylic acid dianhydrides, derived from photodimerization of maleic anhydride or methylmaleic anhydride, have been used to create high molecular weight film-forming polyimides with oxydianiline. These polyimides exhibit photosensitivity, likely due to the retrocyclization of the cyclobutane ring. Despite containing the cyclobutane ring, these polymers maintain good thermal stability (Moore & Gamble, 1992).
Complexes with Hexavalent Actinides
Cyclobutanecarboxylic acid anions have been employed in synthesizing new complexes with hexavalent actinides. These complexes, involving uranium and neptunium, have been studied via single-crystal X-ray diffraction, offering insights into their distinct coordination polyhedra and the impact of hydrogen bonding on their structures (Charushnikova et al., 2017).
Enzymatic Transamination in Glutamate Analogues Synthesis
Optically pure trans-cyclobutane analogues of glutamic acid, significant for their therapeutic potential, have been synthesized through selective enzymatic transamination of racemic trans-cyclobutane α-ketoglutaric acid derivatives. This approach underscores the versatility of cyclobutanecarboxylic anhydride derivatives in medicinal chemistry (Gu et al., 2006).
Free Radical Chlorination in Organic Synthesis
The study of free radical chlorination of cyclobutanecarboxylic acids has been instrumental in synthesizing various cyclobutane derivatives, crucial for advancing organic chemistry theory and its applications in synthesizing structurally significant compounds (Nevill, 1954).
Cyclobutanes in Drug Candidates
Cyclobutanes, with their unique structural properties, have been increasingly utilized in drug discovery. The cyclobutane ring contributes to enhancing factors like metabolic stability and directing pharmacophore groups, demonstrating the significance of cyclobutane derivatives in medicinal chemistry (van der Kolk et al., 2022).
Photosensitized Cycloaddition in Synthetic Chemistry
Cyclobutane-containing compounds have been synthesized via the photosensitized cycloaddition of methylmaleic anhydrides to thiophene. This process highlights the role of cyclobutanecarboxylic anhydride derivatives in synthetic chemistry, particularly in creating complex molecular structures (Bolivar et al., 1986).
Safety And Hazards
Zukünftige Richtungen
Cyclobutanecarboxylic anhydride and its derivatives have potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Recent advances in the total synthesis of cyclobutanecarboxylic anhydride-containing natural products have shown potent biological activities .
Eigenschaften
IUPAC Name |
cyclobutanecarbonyl cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCKPBXRSRJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298741 | |
| Record name | Cyclobutanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxylic anhydride | |
CAS RN |
25774-35-0 | |
| Record name | Cyclobutanecarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanecarbonyl cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)



![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)


